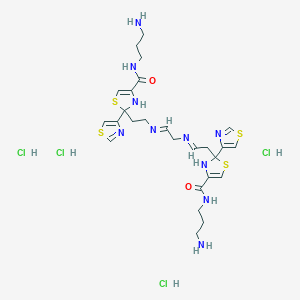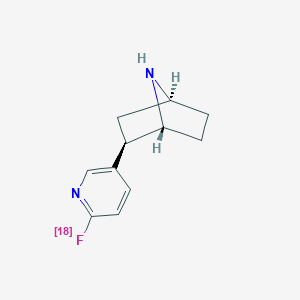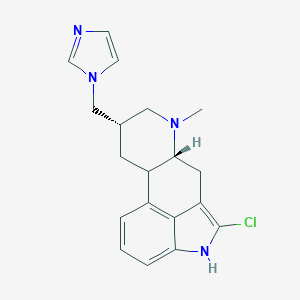
Pdc-bithiazol-EDA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pdc-bithiazol-EDA is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of bithiazole and ethylenediamine, and it has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Pdc-bithiazol-EDA is not fully understood. However, studies have shown that this compound interacts with various cellular targets such as DNA, proteins, and enzymes. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. In catalysis, this compound acts as a catalyst by coordinating with the metal center and activating the substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the concentration and exposure time. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In catalysis, this compound activates the substrate and enhances the reaction rate. However, the long-term effects of this compound on human health are not known.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pdc-bithiazol-EDA is its versatility in various scientific research fields. This compound can be easily synthesized and purified, making it an ideal compound for lab experiments. However, one of the limitations of this compound is its stability. This compound is sensitive to air and moisture, and it can decompose over time. Therefore, it is important to store this compound in a dry and inert atmosphere.
Zukünftige Richtungen
There are various future directions for Pdc-bithiazol-EDA research. In medicinal chemistry, this compound can be further optimized to increase its potency and selectivity towards cancer cells. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound can be used as a catalyst for new reactions with high efficiency and selectivity. Furthermore, the long-term effects of this compound on human health need to be investigated to ensure its safety for therapeutic use.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.
Synthesemethoden
The synthesis of Pdc-bithiazol-EDA involves the reaction between bithiazole and ethylenediamine in the presence of palladium catalyst. The reaction produces this compound as a yellow powder, which is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the compound depend on the reaction conditions, such as temperature, reaction time, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
Pdc-bithiazol-EDA has shown potential applications in various scientific research fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of various materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, this compound has been used as a catalyst for various reactions such as Suzuki-Miyaura coupling and C-H activation.
Eigenschaften
CAS-Nummer |
160732-26-3 |
|---|---|
Molekularformel |
C26H40Cl4N10O2S4 |
Molekulargewicht |
794.7 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-2-[2-[2-[2-[4-(3-aminopropylcarbamoyl)-2-(1,3-thiazol-4-yl)-3H-1,3-thiazol-2-yl]ethylideneamino]ethylideneamino]ethyl]-2-(1,3-thiazol-4-yl)-3H-1,3-thiazole-4-carboxamide;tetrahydrochloride |
InChI |
InChI=1S/C26H36N10O2S4.4ClH/c27-5-1-7-31-23(37)19-13-41-25(35-19,21-15-39-17-33-21)3-9-29-11-12-30-10-4-26(22-16-40-18-34-22)36-20(14-42-26)24(38)32-8-2-6-28;;;;/h9,12-18,35-36H,1-8,10-11,27-28H2,(H,31,37)(H,32,38);4*1H |
InChI-Schlüssel |
UOPQFZVTGBOQFU-UHFFFAOYSA-N |
SMILES |
C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl |
Kanonische SMILES |
C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl |
Synonyme |
N,N'-bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine PDC-bithiazol-EDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)








![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)


